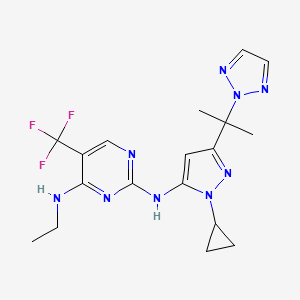
N2-(3-(2-(2H-1,2,3-Triazol-2-yl)propan-2-yl)-1-cyclopropyl-1H-pyrazol-5-yl)-N4-ethyl-5-(trifluoromethyl)pyrimidine-2,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N2-(3-(2-(2H-1,2,3-Triazol-2-yl)propan-2-yl)-1-cyclopropyl-1H-pyrazol-5-yl)-N4-ethyl-5-(trifluoromethyl)pyrimidine-2,4-diamine is a useful research compound. Its molecular formula is C18H22F3N9 and its molecular weight is 421.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N2-(3-(2-(2H-1,2,3-triazol-2-yl)propan-2-yl)-1-cyclopropyl-1H-pyrazol-5-yl)-N4-ethyl-5-(trifluoromethyl)pyrimidine-2,4-diamine (CAS: 2170179-24-3) is a novel compound that has garnered attention for its potential biological activities. This article explores its biological activity, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure with multiple functional groups that contribute to its biological activity. The molecular formula is C18H22F3N9, and it has a molecular weight of 421.43 g/mol. The presence of trifluoromethyl and triazole moieties is significant for its pharmacological properties.
Structural Representation
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 2170179-24-3 |
| Molecular Formula | C18H22F3N9 |
| Molecular Weight | 421.43 g/mol |
Research indicates that this compound exhibits various biological activities primarily through the inhibition of specific enzymes and receptors:
- Inhibition of 5α-reductase : This enzyme is crucial in the metabolism of testosterone to dihydrotestosterone (DHT), which is implicated in conditions like benign prostatic hyperplasia (BPH) and androgenetic alopecia. Studies have shown that derivatives related to this compound demonstrate significant inhibitory effects on 5α-reductase activity .
- Aromatase Inhibition : Aromatase is involved in the conversion of androgens to estrogens. Compounds with similar structures have been identified as potent aromatase inhibitors, suggesting potential applications in hormone-dependent cancers .
Table 1: Summary of Biological Assays
Case Studies
Several studies have evaluated the biological activity of this compound and its analogs:
- Study on Prostate Cancer Cells : A study demonstrated that a related compound significantly reduced the proliferation of prostate cancer cells via 5α-reductase inhibition. The results indicated a potential therapeutic application for managing prostate-related disorders .
- Anticancer Activity Evaluation : Another investigation focused on the cytotoxic effects against various cancer cell lines, revealing that compounds with similar structural features exhibited promising anticancer properties through apoptosis induction mechanisms .
- Hormonal Regulation Studies : Research assessing the impact on hormonal levels indicated that these compounds could effectively modulate estrogen synthesis, suggesting their utility in treating hormone-sensitive tumors .
Propriétés
Numéro CAS |
2170179-24-3 |
|---|---|
Formule moléculaire |
C18H22F3N9 |
Poids moléculaire |
421.4 g/mol |
Nom IUPAC |
2-N-[2-cyclopropyl-5-[2-(triazol-2-yl)propan-2-yl]pyrazol-3-yl]-4-N-ethyl-5-(trifluoromethyl)pyrimidine-2,4-diamine |
InChI |
InChI=1S/C18H22F3N9/c1-4-22-15-12(18(19,20)21)10-23-16(27-15)26-14-9-13(28-29(14)11-5-6-11)17(2,3)30-24-7-8-25-30/h7-11H,4-6H2,1-3H3,(H2,22,23,26,27) |
Clé InChI |
KMRYIKRXGJGPPB-UHFFFAOYSA-N |
SMILES canonique |
CCNC1=NC(=NC=C1C(F)(F)F)NC2=CC(=NN2C3CC3)C(C)(C)N4N=CC=N4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















